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Compound of Interest

Compound Name: NU-7031

Cat. No.: B1684132 Get Quote

Executive Summary
NU-7031 (8-methoxy-4-(morpholin-4-yl)-2H-chromen-2-one) is a synthetic small molecule

inhibitor of DNA-dependent protein kinase (DNA-PK). It represents a critical "negative control"

or "scaffold probe" in the development of the highly potent NU-7441 series. While NU-7031
possesses the requisite morpholine ATP-mimetic pharmacophore, its chromen-2-one

(coumarin) core exhibits significantly reduced potency (

) compared to the isomeric chromen-4-one scaffold (

for NU-7441). This guide analyzes the structural reasons for this potency shift, providing a
masterclass in scaffold hopping and hinge-region binding geometry.

Chemical Architecture & Pharmacophore
NU-7031 is a coumarin derivative characterized by a morpholine ring at the 4-position and a

methoxy group at the 8-position.
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Feature Specification

Chemical Name
8-methoxy-4-(morpholin-4-yl)-2H-chromen-2-

one

Formula

Molecular Weight 261.27 g/mol

Core Scaffold 2H-chromen-2-one (Coumarin)

Key Substituents
4-Morpholine (ATP mimetic), 8-Methoxy

(Lipophilic handle)

Target DNA-PK catalytic subunit (DNA-PKcs)

Structural Diagram (Graphviz)
The following diagram illustrates the chemical structure of NU-7031 and its critical functional

groups.
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Caption: Structural decomposition of NU-7031 showing the coumarin core and key

pharmacophores interacting with the DNA-PK active site.

Structure-Activity Relationship (SAR) Analysis
The development of NU-7031 was part of a "scaffold mapping" exercise to determine the

optimal arrangement of the carbonyl oxygen and the morpholine nitrogen for binding to the

DNA-PK hinge region (Val-2006).
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The Scaffold Hop: Chromen-4-one vs. Chromen-2-one
The primary SAR lesson from NU-7031 is the criticality of the carbonyl position.

Chromen-4-one (e.g., NU-7026, NU-7441):

The carbonyl oxygen is at position 4, adjacent to the morpholine.

Interaction: This oxygen acts as a hydrogen bond acceptor for the backbone NH of the

hinge region residue (Val-2006). The morpholine nitrogen acts as a hydrogen bond

acceptor/donor pair.

Result: High potency (nM range).[1]

Chromen-2-one (NU-7031):

The carbonyl oxygen is at position 2. The position 4 (where the morpholine is attached)

lacks a carbonyl.

Interaction: The geometry is distorted. The carbonyl at position 2 is too far or improperly

angled to form the optimal hydrogen bond with the hinge. The ether oxygen (position 1) is

a weak acceptor.

Result: Reduced potency (

).

SAR Data Comparison
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Compound Scaffold 8-Substituent DNA-PK Mechanism

NU-7031 Chromen-2-one Methoxy 1.7 μM
Weak Hinge

Binder

NU-7026
Benzochromen-

4-one
(Fused Ring) 0.23 μM Moderate Binder

NU-7441 Chromen-4-one
Dibenzothiophen

e
0.014 μM

Strong Binder +

Hydrophobic

Pocket

Mechanistic Pathway Diagram
This diagram details the signaling pathway inhibition and the specific SAR failure mode of NU-
7031.
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Inhibition Mechanism
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Caption: Pathway map showing DNA-PK activation by DSBs and the weak inhibition interface

of NU-7031 due to scaffold misalignment.

Experimental Protocols
A. Chemical Synthesis of NU-7031
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The synthesis typically follows a chlorination-displacement strategy starting from a substituted

hydroxycoumarin.

Reagents:

2-Hydroxy-3-methoxybenzoic acid (or 2-methoxyphenol derivative)

Phosphorus oxychloride (

)

Morpholine

Triethylamine (

)

Protocol:

Cyclization (Core Formation): React 2-hydroxy-3-methoxy-acetophenone with diethyl

carbonate in the presence of sodium hydride (NaH) to yield 4-hydroxy-8-methoxy-2H-

chromen-2-one.

Chlorination: Reflux the 4-hydroxy intermediate with neat

(or with

) for 4 hours.

Validation: Monitor by TLC (shift to higher

).

Workup: Pour onto ice, filter the precipitate to obtain 4-chloro-8-methoxy-2H-chromen-2-

one.

Nucleophilic Substitution: Dissolve the 4-chloro intermediate in ethanol or DMF. Add 2

equivalents of morpholine.

Reflux for 2–6 hours.
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Mechanism:[2][3][4][5][6]

displacement of the chloride by the morpholine nitrogen.

Purification: Evaporate solvent. Recrystallize from ethanol/water to yield NU-7031 as off-

white crystals.

QC: Verify structure via

-NMR (Look for morpholine peaks at 3.2–3.8 ppm and coumarin protons).

B. DNA-PK Kinase Assay
To verify the

(1.7

), use a radioisotope or fluorescence-based kinase assay.

Materials:

Purified DNA-PKcs/Ku70/80 complex.

Substrate: p53 peptide or biotinylated-DNA-PK peptide.

or fluorescent ATP analog.

Protocol:

Buffer Prep: 50 mM HEPES (pH 7.5), 10 mM

, 1 mM DTT, 25 mM

-glycerophosphate.

Activation: Pre-incubate DNA-PK enzyme (20 ng) with sheared calf thymus DNA (10

) for 10 min to activate the kinase.

Inhibitor Addition: Add NU-7031 (dissolved in DMSO) in a serial dilution (0.1
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to 100

).

Reaction Start: Add ATP mix (50

cold ATP + tracer). Incubate at 30°C for 30 min.

Termination: Stop reaction with 30% acetic acid (radioactive) or EDTA (fluorescent).

Detection: Spot on phosphocellulose paper, wash, and count via scintillation.

Analysis: Plot % Activity vs. Log[NU-7031]. Fit to sigmoidal dose-response curve to extract

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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